molecular formula C8H13BrN2O2S2 B5830780 5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide CAS No. 911112-06-6

5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide

Cat. No.: B5830780
CAS No.: 911112-06-6
M. Wt: 313.2 g/mol
InChI Key: WYYNOSOVEWODHM-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C8H13BrN2O2S2 and a molecular weight of 313.24 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylaminoethyl group, and a thiophene-2-sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation and subsequent introduction of the dimethylaminoethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonamide formation using sulfonyl chlorides in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • **5-bromo-N-[2-(dimethylamino

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O2S2/c1-11(2)6-5-10-15(12,13)8-4-3-7(9)14-8/h3-4,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYNOSOVEWODHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195777
Record name 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911112-06-6
Record name 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911112-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of commercially available 5-bromo-thiophene-2-sulfonyl chloride (3.0 g, 11.5 mmol) in THF (22 ml) was added at room temperature triethylamine (1.76 ml, 12.6 mmol), the mixture was cooled (ice-water) and a solution of commercially available N,N-dimethyl-ethylenediamine (3.76 ml, 34.4 mmol) in THF (22 ml) was added drop wise. The reaction mixture was stirred at room temperature for 16 h and evaporated. The crude product was further purified by column chromatography (dichloromethane/methanol/NH4OH 16:1:0.1) to yield the title compound (3.49 g, 97%) as a light yellow oil. MS (ISN) 310.9 [(M−H)−].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.76 mL
Type
reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromothiophene-2-sulfonyl chloride (2.0 g, 7.6 mmol, 1.0 eq) and N,N-dimethyl ethane-1,2-diamine (1.0 g, 11.5 mmol, 1.5 eq) in dioxane (20 mL) was stirred at room temperature for 2 h. Water was added and the reaction was extracted with dichloromethane. The combined organic layers were dried (Na2SO4), filtered, evaporated and purified by silica gel chromatography to afford 5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide (1.35 g, 94%). LC-MS (m/z)=313.0, 315.0 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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